Methyl 1-benzhydrylazetidine-2-carboxylate chemical structure and properties
Methyl 1-benzhydrylazetidine-2-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 1-benzhydrylazetidine-2-carboxylate: Synthesis, Properties, and Applications
Introduction
The azetidine ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its unique combination of properties.[1][2] This four-membered nitrogen-containing heterocycle imparts significant conformational rigidity, acting as a bioisostere for more flexible or common motifs, which can lead to enhanced binding affinity and improved pharmacokinetic profiles.[3][4] Among its derivatives, azetidine-2-carboxylic acid, a constrained analog of proline, is a particularly valuable building block for creating novel peptidomimetics and other biologically active molecules.[3]
This technical guide focuses on a specific, highly functionalized derivative: Methyl 1-benzhydrylazetidine-2-carboxylate . The incorporation of the N-benzhydryl (diphenylmethyl) group introduces substantial lipophilicity and steric bulk, properties that are often exploited in drug design to enhance membrane permeability and modulate interactions with biological targets.[5] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing detailed insights into the synthesis, physicochemical properties, and potential applications of this compound, grounded in established chemical principles and authoritative references.
Chemical Structure and Physicochemical Properties
Methyl 1-benzhydrylazetidine-2-carboxylate is a chiral molecule featuring a central azetidine ring substituted at the nitrogen (N1) with a benzhydryl group and at the C2 position with a methyl carboxylate group. The strained four-membered ring and the bulky N-substituent define its three-dimensional structure and chemical reactivity.
Key Structural Features:
-
Azetidine Core: A saturated four-membered heterocycle containing one nitrogen atom. The inherent ring strain of approximately 25.4 kcal/mol influences its reactivity.[1]
-
Chiral Center: The C2 carbon, bonded to the carboxylate group, is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.
-
N-Benzhydryl Group: This large, non-polar group significantly increases the molecule's lipophilicity (fat-solubility), which can be critical for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[5]
-
Methyl Ester: Provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid for peptide coupling reactions.
Physicochemical Data Summary
While specific experimental data for Methyl 1-benzhydrylazetidine-2-carboxylate is not widely published, the properties can be reliably predicted based on its structure and data from closely related analogs like the 3-carboxylate isomer.
| Property | Value / Description | Reference / Method |
| IUPAC Name | methyl 1-(diphenylmethyl)azetidine-2-carboxylate | IUPAC Nomenclature |
| Molecular Formula | C₁₈H₁₉NO₂ | Calculated |
| Molecular Weight | 281.35 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Physical Form | Expected to be a solid at room temperature. | Based on analog |
| Purity | Typically >97% when commercially available. | Based on analog |
| Storage Conditions | Sealed in a dry environment at room temperature. | Based on analog |
| InChI Key | CNJNDJUSCWVDNF-UHFFFAOYSA-N | For the 3-isomer |
Synthesis and Mechanistic Insights
The synthesis of Methyl 1-benzhydrylazetidine-2-carboxylate can be logically achieved through a two-stage process: first, the construction of the core methyl azetidine-2-carboxylate ring, followed by the introduction of the benzhydryl group onto the ring nitrogen.
Experimental Protocol: Synthesis
The following protocols are based on established and reliable methods for azetidine synthesis and N-alkylation.[6][7]
Part A: Synthesis of Methyl (S)-azetidine-2-carboxylate hydrochloride
This stage focuses on creating the chiral azetidine core. An efficient method involves the cyclization of a malonic ester derivative.[6]
Step-by-Step Methodology:
-
Preparation of the Aminomalonate Precursor: Diethyl aminomalonate is reacted with a suitable chiral auxiliary to establish the desired stereochemistry. This is followed by transesterification to yield the dimethyl ester.
-
Cyclization to Form the Azetidine Ring: The aminomalonate precursor is treated with 1,2-dibromoethane in the presence of a strong base like cesium carbonate in DMF.
-
Selective Decarboxylation (Krapcho Reaction): The resulting dimethyl azetidine-2,2-dicarboxylate is heated with a salt (e.g., lithium chloride) in a wet solvent like DMSO. This selectively removes one of the ester groups.[7]
-
Causality: The Krapcho dealkoxycarbonylation is a classic method for converting geminal diesters, particularly those beta to a nitrogen atom, into monoesters. The mechanism involves nucleophilic attack by the chloride ion on one of the methyl groups, followed by decarboxylation.
-
-
Deprotection and Salt Formation: The chiral auxiliary on the nitrogen is removed (e.g., by hydrogenolysis if it's a benzyl-type group), and the resulting methyl azetidine-2-carboxylate is isolated as its hydrochloride salt for stability and ease of handling.[8]
Part B: N-Benzhydrylation to Yield Methyl 1-benzhydrylazetidine-2-carboxylate
Step-by-Step Methodology:
-
Setup: To a solution of Methyl azetidine-2-carboxylate hydrochloride (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.5 eq). Stir the mixture at room temperature for 20 minutes to neutralize the hydrochloride and liberate the free amine.
-
Addition of Alkylating Agent: Add (bromomethyl)benzene (benzhydryl bromide) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: This is a standard Sₙ2 reaction. The secondary amine of the azetidine ring acts as a nucleophile, displacing the bromide from the benzhydryl bromide. The base is crucial to neutralize the HBr formed during the reaction, driving it to completion.
-
-
Workup and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Methyl 1-benzhydrylazetidine-2-carboxylate.
Spectroscopic Characterization (Predicted)
The structural identity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are the expected characteristic signals:
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: A multiplet between δ 7.20-7.50 ppm (10H), corresponding to the two phenyl rings of the benzhydryl group.
-
Benzhydryl Methine Proton: A singlet or sharp multiplet around δ 4.50-5.00 ppm (1H, -CH(Ph)₂).
-
Azetidine C2 Proton: A multiplet (likely a triplet or dd) around δ 3.80-4.20 ppm (1H).
-
Methyl Ester Protons: A singlet around δ 3.70 ppm (3H, -OCH₃).
-
Azetidine Ring Protons (C3, C4): Complex multiplets between δ 2.00-3.50 ppm (4H).
-
-
¹³C NMR (in CDCl₃):
-
Ester Carbonyl: δ 170-175 ppm.
-
Aromatic Carbons: δ 125-145 ppm (multiple signals).
-
Benzhydryl Methine Carbon: δ 70-75 ppm.
-
Azetidine C2 Carbon: δ 60-65 ppm.
-
Azetidine C4 Carbon: δ 50-55 ppm.
-
Methyl Ester Carbon: δ ~52 ppm.
-
Azetidine C3 Carbon: δ 25-30 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 282.14.
-
[M+Na]⁺: Expected at m/z 304.12.
-
Applications in Medicinal Chemistry and Drug Development
Methyl 1-benzhydrylazetidine-2-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex molecules. Its utility stems from the combined properties of its constituent parts.
-
Peptidomimetics: After hydrolysis of the methyl ester to the free carboxylic acid, the molecule can be incorporated into peptide chains. The rigid azetidine ring restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, increasing potency and selectivity for its target.[3]
-
CNS Drug Candidates: The benzhydryl moiety is a common feature in centrally active agents (e.g., modafinil, diphenhydramine). Its high lipophilicity facilitates crossing the blood-brain barrier, making this building block particularly attractive for developing novel therapeutics for neurological disorders.
-
Improving Metabolic Stability: The non-natural azetidine ring can enhance resistance to enzymatic degradation by proteases compared to its natural proline counterpart, leading to a longer biological half-life.
Safety and Handling
Based on safety data for the analogous compound Methyl 1-benzhydrylazetidine-3-carboxylate, appropriate precautions should be taken.
-
Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin and eye irritation.
-
Pictograms: GHS07 (Exclamation mark).
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Methyl 1-benzhydrylazetidine-2-carboxylate stands as a sophisticated and valuable building block for synthetic and medicinal chemists. Its unique architecture, combining the conformational constraint of the azetidine-2-carboxylate core with the lipophilic character of the N-benzhydryl group, offers a powerful tool for designing next-generation therapeutics. The synthetic pathways are accessible through established chemical transformations, allowing for its incorporation into diverse molecular scaffolds aimed at a range of biological targets. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and strategically employ this compound in their drug discovery and development programs.
References
-
Nagata, K., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(1), 171-176. [Link]
-
Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
-
Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Stam, C. H. (1990). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. University of Nijmegen. [Link]
-
Nagata, K., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 53(1), 171-176. [Link]
-
Chemical Synthesis Database. (2025). methyl 1-benzyl-2-aziridinecarboxylate. [Link]
-
PubChemLite. (2026). Methyl 1-benzylazetidine-2-carboxylate (C12H15NO2). [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12, 1025–1031. [Link]
-
Arnold, F. H., et al. (2020). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][6]-Stevens Rearrangement. Journal of the American Chemical Society, 142(20), 9223–9228. [Link]
-
Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(5033). [Link]
-
Chemsrc. (2025). CAS#:53871-06-0 | Methyl 1-benzhydrylazetidine-3-carboxylate. [Link]
-
Kürti, L., et al. (2018). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. Angewandte Chemie International Edition, 57(34), 11029-11033. [Link]
-
Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
SpectraBase. Benzylidene-hydrazinecarboxylic acid, methyl ester. [Link]
-
McEachern, E. J., et al. (2005). Facile Preparation of Substituted Benzimidazole-2-carboxylates. Arkivoc, 2005(6), 18-26. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. 13(Special Issue 10). [Link]
-
PubChem. Methyl azetidine-2-carboxylate hydrochloride. [Link]
-
ChemSynthesis. (2025). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. [Link]
-
Sharma, S. K., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51470-51493. [Link]
-
Al-Dies, A. M., et al. (2024). Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. Molecules, 29(5), 996. [Link]
-
Vinšová, J., et al. (2018). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues. Molecules, 23(11), 2977. [Link]
-
Tang, H., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy, 18, 4251-4261. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]
